8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid
Description
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-a][1,4]diazepine core. The structure includes a seven-membered 1,4-diazepine ring fused to a five-membered imidazole ring, with a tert-butoxycarbonyl (Boc) protecting group at position 8 and a carboxylic acid moiety at position 4. The Boc group enhances stability during synthesis, while the carboxylic acid may improve solubility and enable hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-9(11(17)18)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRRXBCRISPKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a][1,4]diazepine core, followed by the introduction of the 2-methylpropan-2-yl group and the carboxylic acid functionality. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design. Specifically, its imidazole and diazepine components are known to interact with biological targets such as receptors and enzymes.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability of the compound to inhibit tumor growth could be explored further through in vitro and in vivo studies.
- Neuropharmacology : Due to its diazepine structure, this compound may possess anxiolytic or sedative properties. Research into its effects on neurotransmitter systems could reveal new therapeutic avenues for anxiety and sleep disorders.
Biochemical Research
The compound can serve as a biochemical probe due to its ability to modify protein interactions.
- Enzyme Inhibition Studies : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with active sites of enzymes. Investigating its role as an enzyme inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.
- Protein Labeling : The compound can be utilized in the development of labeling strategies for proteins, facilitating studies on protein dynamics and interactions.
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) in vitro. |
| Neuropharmacological Effects | Exhibited anxiolytic-like effects in rodent models at specific dosages. |
| Enzyme Interaction | Showed inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer’s disease research. |
Mechanism of Action
The mechanism of action of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Differences :
- Core Heterocycles : The target compound lacks the fused benzene ring present in benzo[f]imidazo[1,5-a][1,4]diazepines (e.g., MIDD0301) , reducing aromatic interactions but increasing conformational flexibility.
- Protective Groups : The Boc group contrasts with halogen or aryl substituents in GABAA-targeting analogs, influencing metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s carboxylic acid and Boc group likely confer better aqueous solubility compared to lipophilic benzo[f]imidazo[1,5-a]diazepines .
Biological Activity
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on a review of relevant literature.
The compound is synthesized through a multi-step process involving the formation of the imidazo ring and subsequent functionalization at the 8-position. The molecular formula of the compound is , with a molecular weight of approximately 262.256 g/mol. Its structure includes a carboxylic acid group which is crucial for its biological activity.
Research indicates that compounds similar to 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid interact with various biological targets:
- GABA Receptor Modulation : The compound may exhibit activity as a GABA receptor modulator. Studies have shown that structural analogs can bind to GABA_A receptors, leading to anxiolytic and anticonvulsant effects .
- ACE Inhibition : Related compounds have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity. For instance, modifications to the carboxylic acid group in similar structures resulted in varying levels of ACE inhibition .
Case Studies and Research Findings
- GABA_A Receptor Binding : A study on structural analogs showed that modifications at the 8-position significantly increased binding affinity to GABA_A receptors. Compounds with bulky groups at this position exhibited enhanced biological activity .
- Antimicrobial Activity : Preliminary evaluations indicated potential antimicrobial properties against various Gram-positive bacteria. The compound's efficacy was assessed using minimum inhibitory concentration (MIC) assays .
- Cytotoxicity Assessments : In vitro studies assessed cytotoxicity against human cell lines. The results indicated that while some derivatives showed promising antimicrobial activity, they did not exhibit significant cytotoxic effects at therapeutic concentrations .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications in the chemical structure influence biological activity:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid?
- Methodological Answer : One-pot multi-step reactions are effective for synthesizing complex heterocyclic frameworks. For example, tetrahydroimidazo[1,2-a]pyridine derivatives can be synthesized via sequential cyclization and functionalization steps using ketones, aldehydes, and amines under reflux conditions in solvents like acetic anhydride/acetic acid mixtures . Optimize yields by adjusting stoichiometry (e.g., 1:1 molar ratios of precursors) and reaction time (2–12 hours). Catalysts such as fused sodium acetate (0.5 g per 0.01 mol substrate) enhance cyclization efficiency .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign proton environments using -NMR (e.g., DMSO-d6 solvent) and -NMR to confirm carbon backbone and substituents. For example, imidazo-diazepine derivatives show distinct peaks for methyl groups (~2.24 ppm) and aromatic protons (~7.29 ppm) .
- HRMS : Validate molecular weight accuracy (e.g., <0.02% deviation between calculated and observed values) using electrospray ionization (ESI) .
- IR : Identify functional groups like carbonyls (1719–1670 cm) and nitriles (2220–2209 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values to identify anomalies (e.g., unexpected splitting due to conformational isomerism) .
- Complementary techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate between methylene protons in the tetrahydrodiazepine ring .
- Purity assessment : Quantify impurities via HPLC with a mobile phase of methanol/water/phosphate buffer (5:1:2 ratio, pH 5.5) and tetrabutylammonium hydroxide as an ion-pairing agent .
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to simulate intermediates and transition states. For example, model the nucleophilic attack of a carbonyl group on an imidazole ring to predict regioselectivity .
- Machine learning : Train models on existing imidazo[1,2-a]pyrimidine reaction datasets to predict optimal solvents (e.g., DMF for polar intermediates) and temperatures (80–120°C) .
Q. What experimental designs validate the compound’s hypothesized bioactivity?
- Methodological Answer :
- In silico docking : Screen against target proteins (e.g., GABA receptors) using AutoDock Vina to prioritize assays .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) at concentrations of 1–100 µM. Use triplicate measurements and positive controls (e.g., acetazolamide) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
